molecular formula C21H14ClF4N3OS B11578727 N-(3-chloro-4-fluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11578727
M. Wt: 467.9 g/mol
InChI Key: HRBCXQUJAHEUSK-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises a chlorofluorophenyl group, a trifluoromethylbenzoquinazolinyl group, and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the Chlorofluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring.

    Synthesis of the Trifluoromethylbenzoquinazolinyl Intermediate:

    Coupling Reaction: The final step involves coupling the two intermediates through a sulfanyl linkage, followed by the addition of an acetamide group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorofluorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Signaling Pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior and function.

    Induce Apoptosis: In cancer cells, it may induce programmed cell death (apoptosis) through the activation of specific apoptotic pathways.

Comparison with Similar Compounds

N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:

    3-CHLORO-4’-FLUOROPROPIONANILIDE: This compound shares a similar chlorofluorophenyl group but differs in its overall structure and applications.

    3-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-4-METHOXYBENZAMIDE:

    4-CHLORO-3-METHYLPHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE: This compound has a similar core structure but varies in its functional groups and properties.

The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H14ClF4N3OS

Molecular Weight

467.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H14ClF4N3OS/c22-15-9-12(6-8-16(15)23)27-17(30)10-31-20-28-18-13-4-2-1-3-11(13)5-7-14(18)19(29-20)21(24,25)26/h1-4,6,8-9H,5,7,10H2,(H,27,30)

InChI Key

HRBCXQUJAHEUSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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